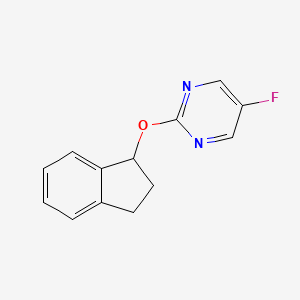
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine” is a complex organic molecule that contains an indene and pyrimidine moiety . Indene is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene . Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods . For instance, derivatives of 2,3-dihydro-1H-inden-1-one have been synthesized by grinding, stirring, and ultrasound irradiation methods .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an indene moiety (specifically, a 2,3-dihydro-1H-inden-1-yl group) attached to a pyrimidine ring via an oxygen atom . The pyrimidine ring is substituted at the 5-position with a fluorine atom .Wissenschaftliche Forschungsanwendungen
Fluoropyrimidines in Cancer Research
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and capecitabine, are antimetabolite drugs extensively used in cancer treatment. Their applications span various cancer types, including gastrointestinal, breast, and head and neck cancers, among others. The effectiveness of these drugs lies in their ability to interfere with DNA and RNA synthesis, thereby inhibiting cancer cell growth. However, their use is limited by the occurrence of adverse effects, necessitating ongoing research to improve safety and efficacy.
Cardiotoxicity and Management Strategies
A critical area of research on fluoropyrimidines concerns their cardiotoxic effects. Studies have documented the occurrence of fluoropyrimidine-induced cardiotoxicity (FIC), presenting as chest pain, myocardial infarction, or even death in severe cases. Research aims to understand the pathogenetic mechanisms underlying FIC, identify risk factors, and develop strategies for early detection and management. Novel agents like uridine triacetate have emerged as potential treatments for FIC, highlighting the importance of ongoing research in this field (Depetris et al., 2018).
Genetic Polymorphisms and Dosing Strategies
Another significant research application involves understanding how genetic polymorphisms affect fluoropyrimidine metabolism and toxicity. DPD plays a crucial role in the catabolism of fluoropyrimidines, and polymorphisms in the DPYD gene can lead to severe or life-threatening toxicities. Studies have focused on developing genotype-guided dosing strategies to prevent these adverse outcomes, demonstrating the potential for personalized medicine approaches in chemotherapy (Deenen et al., 2016).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-7-15-13(16-8-10)17-12-6-5-9-3-1-2-4-11(9)12/h1-4,7-8,12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALGQPGNPIOTAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-1-yloxy)-5-fluoropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



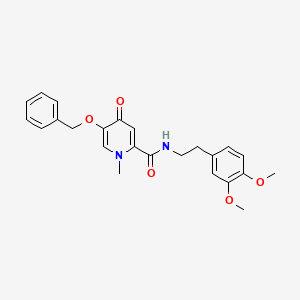
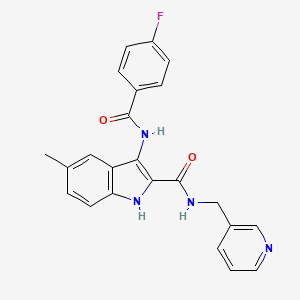
![ethyl 1-oxo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine-8-carboxylate](/img/structure/B2766970.png)



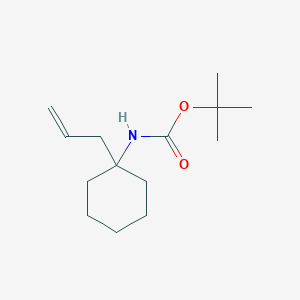

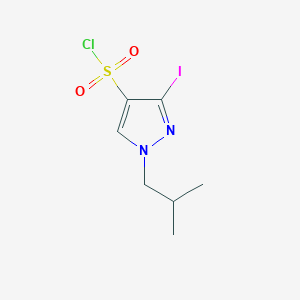
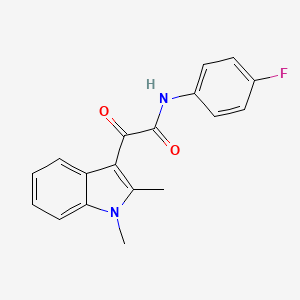
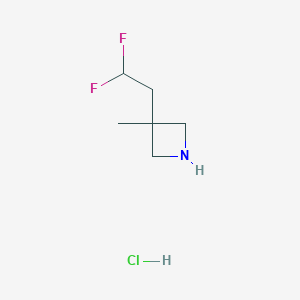
![3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2766985.png)